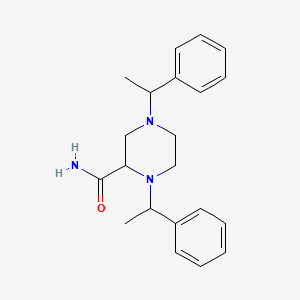
1,4-Bis(1-phenylethyl)piperazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(1-phenylethyl)piperazine-2-carboxamide: is a compound that belongs to the piperazine family, which is known for its diverse pharmacological applications. Piperazine derivatives are widely used in the pharmaceutical industry due to their broad range of biological activities. This compound, in particular, has shown potential in various scientific research fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1-phenylethyl)piperazine-2-carboxamide typically involves the reaction of piperazine with 1-phenylethyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the electrophilic carbon atoms of the halides, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of heterogeneous catalysts can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,4-Bis(1-phenylethyl)piperazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
科学研究应用
1,4-Bis(1-phenylethyl)piperazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antiviral, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
作用机制
The mechanism of action of 1,4-Bis(1-phenylethyl)piperazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and has shown potential as an acetylcholinesterase inhibitor.
Piperazine-2-carboxamide: Another piperazine derivative with various biological activities.
Uniqueness
1,4-Bis(1-phenylethyl)piperazine-2-carboxamide stands out due to its unique substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and development.
属性
CAS 编号 |
138681-30-8 |
|---|---|
分子式 |
C21H27N3O |
分子量 |
337.5 g/mol |
IUPAC 名称 |
1,4-bis(1-phenylethyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C21H27N3O/c1-16(18-9-5-3-6-10-18)23-13-14-24(20(15-23)21(22)25)17(2)19-11-7-4-8-12-19/h3-12,16-17,20H,13-15H2,1-2H3,(H2,22,25) |
InChI 键 |
YPCWXLLTXPVAIR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N2CCN(C(C2)C(=O)N)C(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


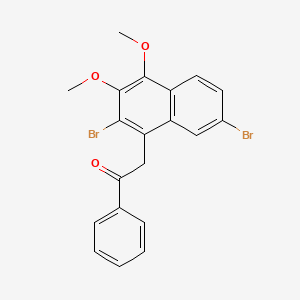
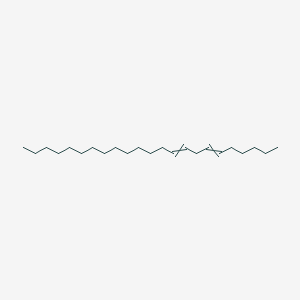
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)

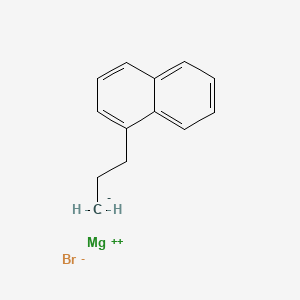
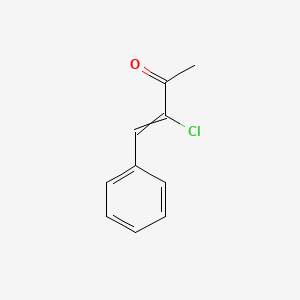
![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)
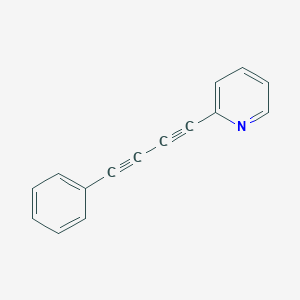

![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
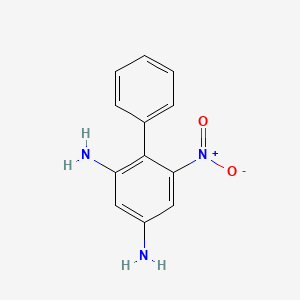
![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
